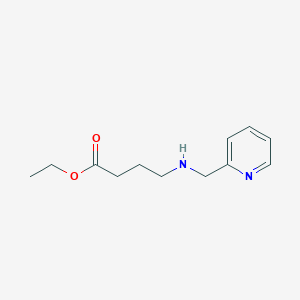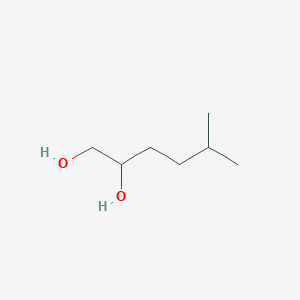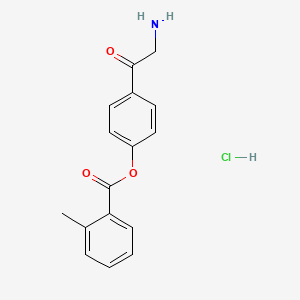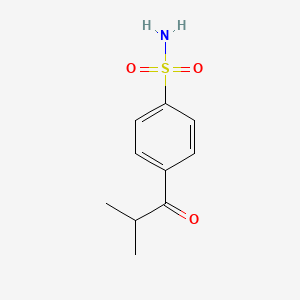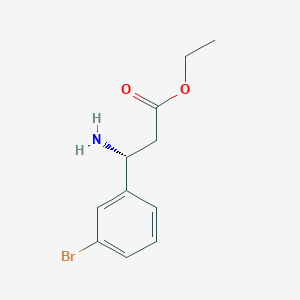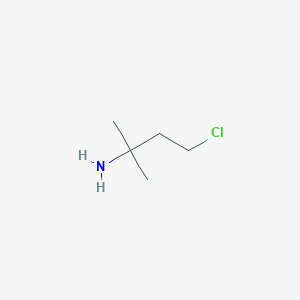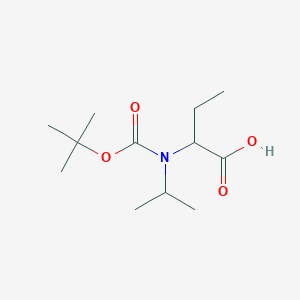![molecular formula C11H19NO4 B15307273 3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is a chemical compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate typically involves the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions can vary, but it is often performed at ambient temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products
Deprotection: The major product is the free amine after removal of the Boc group.
Coupling: The major products are peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- 3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is unique due to its specific structure, which includes a prop-2-enoate group. This structural feature allows it to participate in unique chemical reactions and makes it a valuable building block in organic synthesis. Its versatility in peptide synthesis and drug development further distinguishes it from other Boc-protected amino acids.
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl prop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-5-9(13)15-8-6-7-12-10(14)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14) |
InChI-Schlüssel |
NFYBNGSLYSWURL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)


